molecular formula C12H14N2.HCl B1149854 DEOXYVACISINE HCl

DEOXYVACISINE HCl

カタログ番号: B1149854
分子量: 222.5 g/mol
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, Deoxyvacisine HCl is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.

特性

分子式

C12H14N2.HCl

分子量

222.5 g/mol

外観

White crystal powder

純度

a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].

同義語

6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride

製品の起源

United States

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of Deoxyvacisine HCl to ensure reproducibility?

Methodological Answer:

  • Prioritize stepwise documentation of reaction conditions (temperature, solvent purity, stoichiometry) and use standardized purification protocols (e.g., recrystallization, HPLC).
  • Validate synthesis intermediates via spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) and elemental analysis. Include negative controls (e.g., unreacted starting materials) to confirm reaction completion.
  • For reproducibility, adhere to guidelines for reporting experimental details in the main text and supplementary materials, ensuring raw data (e.g., chromatograms, spectral peaks) are archived .

Q. How should researchers characterize the physicochemical stability of Deoxyvacisine HCl under varying storage conditions?

Q. What analytical techniques are most suitable for quantifying Deoxyvacisine HCl in complex biological matrices?

Methodological Answer:

  • Use LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Validate methods per FDA bioanalytical guidelines (linearity, accuracy, precision).
  • Include calibration curves with R2^2 ≥0.99 and LOD/LOQ values. Cross-validate with orthogonal techniques (e.g., immunoassays) if conflicting data arise .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for Deoxyvacisine HCl?

Methodological Answer:

  • Perform mechanistic studies to assess bioavailability limitations (e.g., plasma protein binding, metabolic clearance via CYP450 assays).
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure. Compare simulated AUC values with empirical data to identify discrepancies .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of Deoxyvacisine HCl analogs?

Methodological Answer:

  • Employ molecular docking studies (e.g., AutoDock Vina) to predict binding affinities against target receptors. Validate predictions with in vitro IC50_{50} assays.
  • Use QSAR models to correlate substituent effects (e.g., Hammett constants) with activity trends. Report R2^2 and cross-validation metrics to ensure model robustness .

Q. How should researchers address conflicting reports on Deoxyvacisine HCl’s mechanism of action in peer-reviewed literature?

Methodological Answer:

  • Conduct a systematic review using PRISMA guidelines to aggregate preclinical data. Apply meta-analysis tools (e.g., RevMan) to quantify effect sizes and heterogeneity (I2^2 statistic).
  • Design orthogonal assays (e.g., CRISPR knockouts, fluorescent probes) to confirm target engagement. Prioritize studies with blinded analysis to reduce bias .

Q. What methodologies are essential for validating Deoxyvacisine HCl’s selectivity profile against off-target receptors?

Methodological Answer:

  • Use high-throughput screening panels (e.g., Eurofins CEREP) to assess activity across 100+ targets. Apply concentration-response curves to calculate selectivity indices (SI = IC50_{50} off-target / IC50_{50} on-target).
  • Confirm findings with radioligand binding assays under identical buffer conditions. Report raw data for competitive binding plots and Hill coefficients .

Q. How can researchers mitigate batch-to-batch variability in Deoxyvacisine HCl’s biological activity during preclinical testing?

Methodological Answer:

  • Implement quality-by-design (QbD) principles during synthesis, identifying critical process parameters (CPPs) via DOE (e.g., Plackett-Burman design).
  • Standardize cell-based assays with reference standards (e.g., WHO International Standards) and include inter-assay controls. Use Bland-Altman plots to quantify variability .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Deoxyvacisine HCl studies?

Methodological Answer:

  • Fit data to sigmoidal curves (e.g., four-parameter logistic model) using nonlinear regression. Report EC50_{50}/IC50_{50} values with 95% confidence intervals.
  • Use bootstrap resampling (≥1000 iterations) to assess parameter uncertainty. Compare models via AIC/BIC values to avoid overfitting .

Q. How should researchers design studies to investigate Deoxyvacisine HCl’s potential synergism with existing therapeutics?

Methodological Answer:

  • Apply the Chou-Talalay combination index (CI) method, where CI <1 indicates synergism. Validate with isobologram analysis at multiple effect levels (e.g., ED50_{50}, ED75_{75}).
  • Use factorial ANOVA to test interaction effects between compounds. Include sham combinations to control for solvent interference .

Critical Analysis of Limitations

Q. What are the key limitations in current Deoxyvacisine HCl research, and how can they be addressed in future studies?

Methodological Answer:

  • Common limitations include inadequate pharmacokinetic profiling (e.g., lack of tissue distribution data) and overreliance on immortalized cell lines.
  • Solutions: Perform microdose radiolabeled studies (14^{14}C tracing) and use patient-derived primary cells. Adopt organ-on-chip models to mimic in vivo microenvironments .

Q. How can researchers ensure translational relevance when extrapolating Deoxyvacisine HCl’s preclinical data to clinical scenarios?

Methodological Answer:

  • Use allometric scaling (e.g., Dedrick plots) to predict human-equivalent doses. Validate with human hepatocyte metabolism assays.
  • Incorporate disease-specific biomarkers in animal models (e.g., cytokine panels for inflammatory targets) to align preclinical and clinical endpoints .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。